"2-(Methoxymethyl)Piperidine Hydrochloride" chemical properties and structure
"2-(Methoxymethyl)Piperidine Hydrochloride" chemical properties and structure
An In-depth Technical Guide to 2-(Methoxymethyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-(Methoxymethyl)piperidine Hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, elucidate its structure, explore common synthetic pathways, and discuss its applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical insights into the compound's reactivity, handling, and analytical characterization.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and biologically active natural products.[1][2] Its flexible, chair-like conformation allows it to present substituents in well-defined three-dimensional space, making it an ideal scaffold for interacting with complex biological targets such as enzymes and receptors.[3][4] The introduction of functional groups onto the piperidine core enables fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[5]
2-(Methoxymethyl)piperidine Hydrochloride is a derivative that incorporates a methoxymethyl group at the 2-position. This substituent adds a polar ether functionality while maintaining a degree of lipophilicity, offering a unique tool for modulating structure-activity relationships (SAR). Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Chemical Identity and Structural Elucidation
The precise identification and structural understanding of a chemical entity are paramount for its effective application.
Nomenclature and Identifiers
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Systematic (IUPAC) Name: 2-(methoxymethyl)piperidine;hydrochloride
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Molecular Formula: C₇H₁₆ClNO[6]
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Molecular Weight: 165.66 g/mol [6]
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CAS Number: 688809-99-6 (for the (R)-enantiomer hydrochloride)[6]
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PubChem CID: 4090648 (for the free base)[7]
Structural Analysis
The structure consists of a saturated six-membered piperidine ring. A methoxymethyl (-CH₂OCH₃) group is attached to the carbon adjacent to the nitrogen atom (C2).
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Chirality: The C2 carbon is a stereocenter, meaning the compound can exist as two enantiomers: (R)-2-(Methoxymethyl)piperidine and (S)-2-(Methoxymethyl)piperidine. The specific stereoisomer used can be critical in pharmaceutical applications, as different enantiomers often exhibit vastly different biological activities and metabolic profiles.[5]
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Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. The methoxymethyl substituent can occupy either an axial or equatorial position. The equatorial conformation is generally more stable.[3] The nitrogen atom's lone pair and the N-H bond also have axial/equatorial preferences that can be influenced by the solvent.[3]
-
Salt Form: As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated (NH₂⁺), forming an ionic bond with a chloride ion (Cl⁻). This conversion from a free base to a salt significantly improves the compound's handling properties, crystallinity, and solubility in polar solvents.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical data is essential for experimental design.
Physicochemical Data Summary
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₁₆ClNO | [6] |
| Molecular Weight | 165.66 g/mol | [6] |
| Physical Form | Solid (Typical for hydrochloride salts) | General Knowledge |
| logP (Predicted) | 1.1967 | [6] (Prediction for the free base) |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |
| Hydrogen Bond Donors | 1 (from N-H) | [6] |
| Hydrogen Bond Acceptors | 2 (from N and O) | [6] |
Expected Spectroscopic Profile
While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.
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¹H NMR (Proton NMR): The spectrum would be complex due to overlapping signals from the piperidine ring protons. Key expected signals include:
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A singlet around 3.3-3.4 ppm for the methoxy (-OCH₃) protons.
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A multiplet for the C2 proton (-CH-), shifted downfield by the adjacent nitrogen and methoxymethyl group.
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A series of multiplets between ~1.2 and 3.5 ppm for the remaining methylene protons on the piperidine ring and the -CH₂-O- group.[8][9]
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A broad signal for the protonated amine (N⁺-H₂).
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-
¹³C NMR (Carbon NMR):
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A signal around 59-60 ppm for the methoxy carbon (-OCH₃).
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A signal for the C2 carbon around 60-65 ppm.
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Signals for the C6 carbon (adjacent to N) around 45-50 ppm.
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Other piperidine ring carbons (C3, C4, C5) would appear further upfield, typically between 20-30 ppm.[10]
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-
Infrared (IR) Spectroscopy:
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A broad, strong band in the 2500-3000 cm⁻¹ region, characteristic of an amine salt (N⁺-H stretch).
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C-H stretching vibrations just below 3000 cm⁻¹.
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A prominent C-O-C stretching band (ether linkage) around 1100 cm⁻¹.[11]
-
-
Mass Spectrometry (MS):
Synthesis and Manufacturing Workflow
The synthesis of 2-(Methoxymethyl)piperidine typically starts from a more readily available precursor, 2-(hydroxymethyl)piperidine (also known as 2-pipecolinol).
Common Synthetic Route: Williamson Ether Synthesis
The most direct and logical approach is a Williamson ether synthesis, which involves the alkylation of an alcohol.
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Deprotonation: The hydroxyl group of 2-(hydroxymethyl)piperidine is deprotonated with a strong base (e.g., sodium hydride, NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to form a sodium alkoxide intermediate.
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Alkylation: The resulting alkoxide is then treated with an alkylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the ether linkage.
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Acidification: The free base product is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
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Purification: The final salt is purified by filtration and recrystallization.
Caption: General workflow for the synthesis of 2-(Methoxymethyl)piperidine HCl.
Applications in Medicinal Chemistry
The piperidine scaffold is a cornerstone of drug design, and functionalized derivatives like 2-(Methoxymethyl)piperidine are valuable tools for lead optimization.[1][2]
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Scaffold for Bioactive Molecules: This compound serves as a starting point or intermediate for creating more complex molecules. The secondary amine provides a reactive handle for further substitution, allowing it to be incorporated into larger structures.[13]
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Modulation of Physicochemical Properties: The methoxymethyl group can improve metabolic stability by blocking potential sites of oxidation on the piperidine ring.[4] Its hydrogen bond accepting capability can also enhance interactions with biological targets and modulate solubility.
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Examples in Drug Discovery: While specific drugs containing this exact fragment are not prominently cited, similar (methoxymethyl)piperidine and (alkoxymethyl)piperidine motifs are explored in various therapeutic areas. For instance, derivatives have been synthesized and evaluated for potential antidepressant and neuroleptic activities.[14] The strategic placement of such groups is a common tactic in designing ligands for G-protein coupled receptors (GPCRs) and ion channels.
Analytical Methodologies
Ensuring the purity and identity of the compound is critical. A standard method for quality control would involve High-Performance Liquid Chromatography (HPLC).
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method and may require optimization.
-
System Preparation:
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HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Column Temperature: 30 °C.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-(Methoxymethyl)piperidine Hydrochloride.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform further dilutions as necessary.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate the area of all peaks detected.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100%. The compound, lacking a strong chromophore, will have low UV absorbance, requiring a sensitive detector setting.
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Safety, Handling, and Storage
Proper handling is crucial due to the potential hazards associated with piperidine derivatives.
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Hazard Identification: While data for the specific hydrochloride salt is limited, the free base and related piperidines are classified as hazardous. They can be harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage.[15] Material is potentially destructive to mucous membranes and the upper respiratory tract.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash-proof safety goggles or a face shield.[16]
-
A laboratory coat.
-
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[17] Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] The hydrochloride salt is hygroscopic and should be protected from moisture. Keep containers sealed to prevent leakage.[16]
-
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[15][18]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
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Conclusion
2-(Methoxymethyl)piperidine Hydrochloride is a valuable and versatile building block for drug discovery and organic synthesis. Its defined structure, incorporating a chiral center and a functional ether group on the privileged piperidine scaffold, provides chemists with a powerful tool for developing novel therapeutics. Understanding its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for structurally diverse and three-dimensional molecules in drug development continues to grow, the importance of such chiral building blocks will undoubtedly increase.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved December 31, 2025, from [Link]
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